molecular formula C20H17FN4O3S B2942536 N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 1170957-81-9

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B2942536
CAS RN: 1170957-81-9
M. Wt: 412.44
InChI Key: IHKIZOACPABJPF-UHFFFAOYSA-N
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Description

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C20H17FN4O3S and its molecular weight is 412.44. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory and Anticancer Activity

Compounds with similar structures, particularly those containing benzothiazole and pyrazole moieties, have been synthesized and evaluated for their biological activities. For instance, derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity (Sunder & Maleraju, 2013). Additionally, fluoro-substituted benzo[b]pyran compounds, closely related to the query compound due to the presence of a fluoro group and aromatic systems, have demonstrated anti-lung cancer activity (Hammam et al., 2005).

Antipsychotic Potential

The structural components of the query compound suggest potential for neurological application. A study on 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, which shares a similar framework, found it to have an antipsychotic-like profile in behavioral animal tests, indicating potential for the development of new antipsychotic medications (Wise et al., 1987).

A2B Adenosine Receptor Antagonism

The compound 7-N-Acetamide-4-methoxy-2-aminobenzothiazole 4-fluorobenzamide, related in structure to the query compound, was explored for its selectivity and potency as an A2B adenosine receptor antagonist. Such compounds have implications in treating diseases like asthma, diabetes, and cancer (Cheung et al., 2010).

Ligand for Peripheral Benzodiazepine Receptors

Compounds like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide, which resemble the structural motifs of the query compound, have been synthesized and evaluated as radioligands for peripheral benzodiazepine receptors (PBR), suggesting their use in imaging studies related to inflammation and cancer (Zhang et al., 2003).

Coordination Complexes and Antioxidant Activity

The synthesis of pyrazole-acetamide derivatives and their coordination with metal ions to form complexes have been explored for their structural properties and potential antioxidant activity. Such studies provide insights into the development of new materials with possible application in catalysis, materials science, and as antioxidants (Chkirate et al., 2019).

properties

IUPAC Name

N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O3S/c1-12-9-18(23-19(26)11-28-15-6-4-14(27-2)5-7-15)25(24-12)20-22-16-8-3-13(21)10-17(16)29-20/h3-10H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKIZOACPABJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)OC)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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